Product packaging for 2-Amino-4-chloro-6-nitrobenzoic acid(Cat. No.:CAS No. 174456-26-9)

2-Amino-4-chloro-6-nitrobenzoic acid

Cat. No.: B065233
CAS No.: 174456-26-9
M. Wt: 216.58 g/mol
InChI Key: IOGKCOVROQWRCL-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-nitrobenzoic acid (CAS 174456-26-9) is a versatile benzoic acid derivative with molecular formula C 7 H 5 ClN 2 O 4 and molecular weight of 216.58 g/mol . This multifunctional compound features carboxylic acid, amino, nitro, and chloro substituents on a benzene ring, creating a valuable building block for synthetic chemistry applications. The compound's structural features enable diverse reactivity patterns, making it particularly useful for constructing complex molecular architectures in pharmaceutical and chemical research. With a calculated density of 1.7±0.1 g/cm³ and boiling point of 430.0±45.0°C at 760 mmHg , this compound demonstrates physical properties suitable for various synthetic transformations. The compound should be stored in a dark place, sealed in dry conditions at room temperature to maintain stability . Researchers value this chemical for its role as a key intermediate in organic synthesis, particularly for developing pharmacologically active compounds and functional materials. RESEARCH APPLICATIONS: • Pharmaceutical intermediate synthesis • Organic chemistry research • Chemical biology studies • Materials science applications SAFETY AND HANDLING: This product is For Research Use Only. Not intended for diagnostic, therapeutic, or human use. Handle with appropriate personal protective equipment including gloves, eye protection, and protective clothing . Avoid inhalation and contact with skin or eyes. Refer to the Safety Data Sheet for comprehensive handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O4 B065233 2-Amino-4-chloro-6-nitrobenzoic acid CAS No. 174456-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKCOVROQWRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597691
Record name 2-Amino-4-chloro-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174456-26-9
Record name 2-Amino-4-chloro-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Chloro 6 Nitrobenzoic Acid

Aromatic Substitution Reactions

The aromatic ring of 2-Amino-4-chloro-6-nitrobenzoic acid is generally deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro and chloro groups. However, the molecule is susceptible to nucleophilic substitution, particularly at the halogenated position.

Nucleophilic Substitution at Halogenated Positions

The chlorine atom at the 4-position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group in the ortho and para positions relative to the chloro substituent, which stabilizes the intermediate Meisenheimer complex. Consequently, the chloro group can be displaced by various nucleophiles.

Common nucleophiles that can displace the chloride include amines and thiols, typically in the presence of a base. For instance, reactions with primary or secondary amines can lead to the formation of the corresponding N-substituted 2-amino-6-nitrobenzoic acid derivatives. While specific studies on this compound are limited, related compounds such as 2-chloro-5-nitrobenzoic acid have been shown to react with various arylamines in superheated water with potassium carbonate as a base to yield N-arylanthranilic acid derivatives. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Related Chloro-Nitrobenzoic Acids

Nucleophile Reagent/Conditions Product Type Reference
Arylamines Superheated water, K2CO3, 150–190 °C N-Aryl-anthranilic acid derivatives researchgate.net

It is important to note that aryl chlorides generally exhibit lower reactivity in copper-catalyzed N-arylation reactions compared to aryl iodides and bromides. acs.org

Electrophilic Substitution Reactivity of Nitro-Substituted Aromatics

The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution. The nitro group (-NO2) and the carboxylic acid group (-COOH) are strong electron-withdrawing groups with a meta-directing effect. The chloro group is also deactivating but ortho, para-directing. The amino group (-NH2) is a strong activating and ortho, para-directing group.

The combined effect of these substituents makes further electrophilic substitution on the ring challenging. The strong deactivating nature of the nitro and carboxyl groups significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Any potential electrophilic attack would likely be directed by the complex interplay of these groups, but such reactions are generally not favored. For instance, nitration of an already nitro-substituted benzene ring requires harsh conditions and the introduction of a second nitro group is significantly more difficult than the first. vaia.com

Redox Transformations of Functional Groups

The amino and nitro groups of this compound are readily susceptible to oxidation and reduction reactions, respectively. These transformations provide pathways to a variety of derivatives with different functionalities.

Amino Group Oxidation

The amino group (-NH2) on the aromatic ring can be oxidized under specific conditions. While the amino group in 2-Amino-4-chloro-6-nitrophenol is noted to potentially react with strong oxidizing agents, specific pathways for the benzoic acid derivative are less documented. nih.gov However, in related compounds like 2-amino-4-bromo-6-nitrobenzoic acid, the amino group can be oxidized to a nitro group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) under acidic conditions. acs.org This suggests a similar transformation could be possible for this compound.

Table 2: Potential Oxidation Reaction of the Amino Group

Oxidizing Agent Conditions Potential Product

Nitro Group Reduction Pathways

The nitro group (-NO2) is highly susceptible to reduction and can be converted to an amino group (-NH2) through various reduction methods. This transformation is a common and crucial step in the synthesis of many organic compounds, including pharmaceuticals and dyes. nih.gov

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. researchgate.netacs.org Other reducing agents like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl) are also effective. nih.gov The reduction of the nitro group in this compound would yield 2,6-diamino-4-chlorobenzoic acid.

Table 3: Common Reagents and Conditions for Nitro Group Reduction

Reducing Agent Catalyst/Conditions Product Reference
Hydrogen Gas (H2) Palladium on carbon (Pd/C) 2,6-Diamino-4-chlorobenzoic acid
Tin (Sn) Hydrochloric acid (HCl) 2,6-Diamino-4-chlorobenzoic acid nih.gov
Iron (Fe) Acidic medium 2,6-Diamino-4-chlorobenzoic acid nih.gov

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the chloro group, is a key advantage of many of these methods.

Derivatives and Analogues of 2 Amino 4 Chloro 6 Nitrobenzoic Acid: Synthesis and Structural Modification

Synthesis of Structurally Modified Derivatives

The synthesis of derivatives of 2-Amino-4-chloro-6-nitrobenzoic acid often involves multi-step processes that leverage functional groups of the parent molecule. A common precursor, 2-chloro-6-nitrobenzoic acid, can be synthesized from toluene (B28343) through a sequence of nitration, chlorination, and oxidation.

One key synthetic route to obtaining amino-nitrobenzoic acid derivatives involves the reaction of a halo-nitrobenzoic acid with ammonia (B1221849) in the presence of a cuprous catalyst. For instance, 2-amino-6-nitrobenzoic acid can be prepared from 2-halo-6-nitrobenzoic acid (where the halogen can be chlorine) and ammonia in an organic solvent. google.com The reaction is facilitated by a cuprous catalyst, such as cuprous oxide, cuprous iodide, cuprous chloride, or cuprous bromide. google.com The choice of solvent and the presence of an alkali are crucial for the reaction's success. google.com

Another approach to synthesizing related structures, such as derivatives of 2-chloro-4-nitrobenzoic acid, involves preparing an intermediate like 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov This intermediate can then be reacted with various amines to produce a range of N-substituted benzamide derivatives. nih.gov

The table below summarizes a selection of synthetic methods for related compounds, which could be adapted for the derivatization of this compound.

Starting MaterialReagentsProductReference
2-halo-6-nitrobenzoic acidAmmonia, Cuprous Catalyst, Organic Solvent, Alkali2-amino-6-nitrobenzoic acid google.com
Toluene1. Nitration reagents 2. Chlorination reagents 3. Oxidation reagents2-chloro-4-nitrobenzoic acid
2-chloro-4-nitro benzoic acidChlorosulfonic acid2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid nih.gov
2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acidp-nitro aniline, Dimethyl formamide2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid nih.gov

Design Principles for New Analogues

The design of new analogues of this compound is guided by principles aimed at optimizing biological activity and other chemical properties. The substituents on the aromatic ring—the amino, chloro, and nitro groups—are key determinants of the molecule's electronic and steric character, which in turn influences its interactions with biological targets.

Studies on analogues of structurally similar compounds, such as 6-methylanthranilic acid, offer insights into relevant design principles. For these analogues, the relative positions of the carboxyl and amino groups are critical for activity, with ortho-substitution being essential. The nature of the substituent at the 6-position also significantly impacts activity; for optimal herbicidal effects in that series, the substituent should be electron-donating and have a specific lipophilicity.

Furthermore, modifications to the carboxyl group in these related series tend to reduce activity, while N-alkylation and N-acylation of the amino group can maintain high activity. The introduction of different substituents can greatly alter the biological and chemical properties of the resulting analogues.

Structure-Reactivity Relationships in Derivative Series

The reactivity of derivatives of this compound is profoundly influenced by the interplay of its substituent groups. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the amino group, creates a complex electronic environment that dictates the molecule's chemical behavior.

The presence of both electron-withdrawing (chloro and nitro) and electron-donating (amino) groups on the benzoic acid ring affects its acidity and nucleophilicity. For example, in 2-chloro-4-nitrobenzoic acid, the two electron-withdrawing groups increase its acidity.

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nature of the substituents on the phenyl ring of the benzamide moiety was found to be crucial for their antidiabetic activity. nih.gov The presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on this phenyl ring was shown to enhance the inhibitory activity against α-glucosidase. nih.gov This suggests that a balance of electronic properties is key to the biological activity of these derivatives.

The chemical reactivity of the core structure also allows for various transformations. The nitro group can be reduced to an amino group, and the chloro group can be substituted by other nucleophiles, providing avenues for further derivatization and study of structure-reactivity relationships.

Advanced Spectroscopic Characterization of 2 Amino 4 Chloro 6 Nitrobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Analysis

No experimental FTIR data for 2-Amino-4-chloro-6-nitrobenzoic acid could be located.

Fourier Transform Raman (FT-Raman) Analysis

No experimental FT-Raman data for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Studies

No experimental ¹H NMR data for this compound could be located.

Carbon-13 (¹³C) NMR Studies

No experimental ¹³C NMR data for this compound could be located.

Electronic Spectroscopy (UV-Vis)

No experimental UV-Vis absorption data for this compound could be located.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a pivotal analytical technique for confirming the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns. For this compound, electron ionization (EI-MS) would be expected to produce a distinct molecular ion peak ([M]⁺) and a series of fragment ions that are characteristic of its substituted benzoic acid structure.

Key expected fragmentation processes include:

Decarboxylation: Loss of a carboxyl group in the form of carbon dioxide (CO₂), resulting in a significant [M - 45]⁺ ion.

Loss of Water: An "ortho effect" between the amino and carboxylic acid groups could facilitate the elimination of a water molecule (H₂O), leading to an [M - 18]⁺ peak. This is a common fragmentation pathway for ortho-substituted aminobenzoic acids. nist.gov

Loss of Nitro Group: Cleavage of the nitro group (NO₂) would produce an [M - 46]⁺ ion.

Loss of Chlorine: The elimination of a chlorine radical (Cl•) would result in an [M - 35]⁺ ion.

The mass spectrum of 4-nitrobenzoic acid, for example, shows a prominent molecular ion peak and a base peak corresponding to the loss of the nitro group. massbank.eunist.gov Similarly, the spectrum for 2-amino-4-chlorobenzoic acid displays a clear molecular ion peak and fragments resulting from the loss of water and the carboxyl group. nist.gov The interplay of the amino, chloro, and nitro substituents on the benzoic acid ring will dictate the relative intensities of these fragment ions, providing a unique fingerprint for the molecule's structure.

Below is a table summarizing the expected key mass-to-charge ratios (m/z) for the primary fragments of this compound.

Ion Proposed Structure / Loss Expected m/z
[M]⁺Molecular Ion216/218 (due to ³⁵Cl/³⁷Cl isotopes)
[M - H₂O]⁺Loss of Water198/200
[M - NO₂]⁺Loss of Nitro Group170/172
[M - COOH]⁺Loss of Carboxyl Radical171/173
[M - Cl]⁺Loss of Chlorine Radical181

Controlled Variable Spectroscopic Studies (e.g., Solvent Effects, pH Influence)

Controlled variable spectroscopic studies are essential for understanding how a molecule's environment affects its electronic structure and properties. Techniques like UV-Visible spectroscopy are particularly sensitive to changes in solvent polarity and pH.

Solvent Effects (Solvatochromism):

The absorption spectrum of this compound is expected to exhibit solvatochromism, which is a shift in the wavelength of maximum absorption (λmax) in response to a change in the solvent's polarity. This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. researchgate.net

Nitroaromatic compounds and aminobenzoic acids are known to be sensitive to solvent effects. rsc.orgresearchgate.netacs.org Generally, in polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will be stabilized, leading to a bathochromic (red) shift in the λmax. researchgate.net Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift may be observed. researchgate.net For a molecule like this compound, which contains both electron-donating (amino) and electron-withdrawing (nitro, chloro, carboxyl) groups, intramolecular charge transfer (ICT) is likely, making its electronic transitions sensitive to solvent polarity.

The following table illustrates the typical solvatochromic shifts observed for related compounds in different solvents.

Compound Solvent λmax (nm) Shift Type
p-Aminobenzoic AcidDioxane288-
Acetonitrile286Hypsochromic
Methanol285Hypsochromic
4-NitrophenolCyclohexane~300-
DMSO~320Bathochromic

Data is illustrative and based on trends for similar compounds. acs.orgresearchgate.net

pH Influence:

The pH of the solution can significantly alter the spectroscopic properties of this compound due to the presence of acidic (carboxylic acid) and basic (amino) functional groups. nih.gov Depending on the pH, the molecule can exist in cationic, neutral, zwitterionic, or anionic forms. researchgate.netresearchgate.net

In strongly acidic solutions (low pH): Both the amino and carboxylic acid groups are likely to be protonated, forming a cationic species.

In moderately acidic to neutral solutions: The molecule may exist as a neutral species or a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻).

In alkaline solutions (high pH): The carboxylic acid will be deprotonated to form a carboxylate anion.

Each of these forms will have a different electronic structure and, consequently, a different UV-Visible absorption spectrum. rsc.org For instance, studies on para-aminobenzoic acid have shown that its λmax shifts depending on whether the cationic, neutral, or anionic form is present in the solution. researchgate.netresearchgate.net The protonation of the amino group typically leads to a hypsochromic shift as it reduces the electron-donating ability of the nitrogen, while deprotonation of the carboxylic acid group can cause a bathochromic shift.

The table below shows the effect of pH on the absorption maxima for p-aminobenzoic acid, which serves as a model for the expected behavior.

pH Range Predominant Species λmax (nm)
< 2.0Cationic (-NH₃⁺, -COOH)~270
3.0 - 4.0Neutral (-NH₂, -COOH)~282
> 5.0Anionic (-NH₂, -COO⁻)~265

Data adapted from studies on p-aminobenzoic acid. researchgate.net

Computational Chemistry and Quantum Chemical Modeling of 2 Amino 4 Chloro 6 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional that has demonstrated reliability for a wide range of organic molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For 2-amino-4-chloro-6-nitrobenzoic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

It is anticipated that the presence of the amino, chloro, and nitro groups on the benzoic acid framework will lead to intramolecular interactions, such as hydrogen bonding between the amino group and the carboxylic acid or nitro group, which would significantly influence the molecule's preferred conformation. The planarity of the benzene (B151609) ring would likely be distorted to some extent due to the steric hindrance and electronic repulsion between the bulky substituent groups.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This table is illustrative and not based on published experimental or calculated data for this specific molecule.)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C2-C1-C6118.5
C1-COOH1.490C1-C2-NH2121.0
C2-NH21.370C3-C4-Cl119.8
C4-Cl1.745C5-C6-NO2122.3
C6-NO21.475O=C-OH123.0

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For this compound, the electron-donating amino group and the electron-withdrawing nitro and chloro groups would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO is likely to be concentrated on the nitro group and the carboxylic acid moiety.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This table is illustrative and not based on published experimental or calculated data for this specific molecule.)

ParameterEnergy (eV)
HOMO-6.50
LUMO-2.80
HOMO-LUMO Gap (ΔE)3.70

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue).

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carboxylic acid and nitro groups, as well as the chlorine atom, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, making them susceptible to nucleophilic attack.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating the vibrational modes, it is possible to assign the experimentally observed spectral peaks to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the C=O and O-H stretching of the carboxylic acid group, the N-O stretching of the nitro group, and the C-Cl stretching. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative and not based on published experimental or calculated data for this specific molecule.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (-NH₂)Symmetric Stretch3400
Asymmetric Stretch3500
Carboxylic Acid (-COOH)O-H Stretch3300
C=O Stretch1720
Nitro (-NO₂)Symmetric Stretch1350
Asymmetric Stretch1550
Chloro (-Cl)C-Cl Stretch750

Hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule in the presence of a strong electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The intramolecular charge transfer that can occur from the amino group to the nitro and carboxylic acid groups through the π-system of the benzene ring would likely give this compound a notable first hyperpolarizability.

Table 4: Hypothetical Calculated Dipole Moment and Hyperpolarizability of this compound (Note: This table is illustrative and not based on published experimental or calculated data for this specific molecule.)

PropertyCalculated Value
Dipole Moment (Debye)4.5
First Hyperpolarizability (β₀) (esu)15 x 10⁻³⁰

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions would likely involve π → π* and n → π* transitions associated with the aromatic ring and the substituent groups. The calculations would help in interpreting the experimental UV-Vis spectrum and understanding the nature of the electronic excitations.

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, offering profound insights into the conformational landscape and intermolecular interactions that govern the macroscopic properties of chemical compounds. For this compound, MD simulations would be instrumental in elucidating its dynamic behavior in various environments, such as in solution or in the solid state. Such simulations could reveal the preferred three-dimensional arrangements of the molecule and the intricate network of non-covalent interactions that dictate its self-assembly and recognition properties.

A critical aspect of the conformational analysis of this compound is the rotational freedom around the single bonds, particularly the orientation of the carboxylic acid, amino, and nitro groups relative to the benzene ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the transition states that separate them. The results of these simulations can be used to understand the molecule's flexibility and its propensity to adopt specific shapes, which is crucial for its interaction with other molecules.

The insights gleaned from MD simulations are not purely theoretical. They provide a molecular-level interpretation of experimental data from techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. By simulating the system under conditions that mimic experimental setups, a direct comparison between computational and experimental results can be made, leading to a more robust understanding of the compound's behavior.

Future molecular dynamics studies on this compound could explore its behavior in different solvents to understand solvation effects on its conformation and aggregation. Furthermore, simulations of its interaction with biological macromolecules could shed light on its potential pharmacological activity. The continued development of computational hardware and simulation methodologies promises to further enhance the predictive power of molecular dynamics in the study of complex chemical systems like this compound.

Advanced Applications and Research Directions

Precursor in Ligand and Metal Complex Synthesis

The structure of 2-amino-4-chloro-6-nitrobenzoic acid makes it a promising candidate as a ligand for the synthesis of metal complexes. The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating agent for metal ions. Additionally, the amino group can also serve as a coordination site, allowing the molecule to act as a bidentate chelating ligand, forming a stable ring structure with a metal center.

Although specific complexes with this compound are not widely reported, research on related substituted benzoic acids highlights this potential. For instance, novel copper(II) complexes have been synthesized using 4-chloro-3-nitrobenzoic acid as the primary ligand. mdpi.com In these complexes, the carboxylate group of the ligand coordinates to the copper(II) center. This demonstrates that chloro and nitro-substituted benzoic acids can effectively function as ligands in the creation of new metal complexes with interesting structural and potentially catalytic or biological properties. The presence of the additional amino group in this compound could lead to even more diverse coordination chemistry and the formation of highly stable chelate complexes.

Table 1: Potential Coordination Sites of this compound

Functional GroupPotential Role in Coordination
Carboxylic Acid (-COOH)Can deprotonate to form a carboxylate (-COO⁻), acting as a primary coordination site.
Amino Group (-NH₂)Can act as a Lewis base, donating its lone pair of electrons to a metal center.
Nitro Group (-NO₂)Oxygen atoms could potentially engage in weaker interactions with certain metal ions.
Chloro Group (-Cl)Can participate in bridging interactions between metal centers in some cases.

Applications in Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. The functional groups on this compound are ideally suited for forming a variety of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

The carboxylic acid group is well-known to form strong O-H···O hydrogen bonds, typically resulting in a centrosymmetric dimer motif. The amino group can act as a hydrogen bond donor (N-H), while the nitro and carboxyl groups can act as acceptors (N-O and C=O). This combination allows for the formation of extensive hydrogen-bonding networks.

Studies on related molecules provide insight into the expected supramolecular behavior. For example, the crystal structure of 2-amino-4-chlorobenzoic acid reveals that molecules are linked into centrosymmetric dimers by pairs of O-H···O hydrogen bonds, and these dimers are further organized into stacks. nih.govresearchgate.net An intramolecular N-H···O hydrogen bond is also observed, creating a stable six-membered ring motif. nih.govresearchgate.net Similarly, co-crystals of 3-aminobenzoic acid and 4-nitrobenzoic acid exhibit a crystal packing consolidated by a rich network of O-H···O, N-H···O, N-H···N, and C-H···O intermolecular hydrogen bonds, which link the molecules into ribbon-like structures. nih.gov Given these precedents, this compound is expected to form highly organized, multi-dimensional supramolecular architectures governed by a combination of these strong interactions. The interplay between the different functional groups offers a rich platform for designing complex solid-state structures.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for applications in optoelectronics, including frequency conversion and optical switching. A common molecular design strategy for organic NLO materials is to create a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

This compound possesses the key features of a potential NLO chromophore.

Electron-donating group: The amino (-NH₂) group acts as a strong electron donor (push).

Electron-withdrawing group: The nitro (-NO₂) group is a very strong electron acceptor (pull).

π-conjugated system: The benzene (B151609) ring provides the necessary pathway for charge transfer between the donor and acceptor groups.

This intramolecular charge transfer is a key mechanism for high molecular hyperpolarizability, a measure of NLO activity. Research on related compounds supports this potential. For example, organic single crystals based on 2-chloro-4-nitrobenzoic acid have been investigated as efficient NLO materials. researchgate.net Similarly, a crystal of 4-aminopyridinium 2-chloro-5-nitrobenzoate was found to have a second harmonic generation efficiency 4.8 times that of the standard NLO material KDP. researchgate.net The study of 4-nitrobenzoic acid also shows that the presence of the nitro group on the phenyl ring leads to significant third-order NLO properties. ias.ac.in These examples strongly suggest that this compound, with its potent push-pull configuration, is a promising candidate for the development of new NLO materials.

Table 2: Structural Features of this compound for NLO Applications

Structural FeatureRole in NLO Properties
Amino Group (-NH₂)Electron Donor ("Push")
Nitro Group (-NO₂)Electron Acceptor ("Pull")
Benzene Ringπ-Conjugated Bridge
Carboxylic Acid/Chloro GroupsModify molecular packing, solubility, and electronic properties.

Role in Chromophore and Pigment Chemistry

A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The structure of this compound contains features characteristic of a chromophore, particularly the nitro group (-NO₂) and the amino group (-NH₂) attached to the benzene ring. These groups, known as auxochromes, can intensify the color produced by the chromophore.

The most common application for aromatic amines in color chemistry is in the synthesis of azo dyes. This process typically involves a two-step reaction:

Diazotization: The primary aromatic amino group is converted into a diazonium salt (-N₂⁺) by reacting it with nitrous acid, usually generated in situ from sodium nitrite and a strong acid at low temperatures.

Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine, to form an azo compound (-N=N-). The extended conjugation of the azo group is what gives these compounds their vibrant colors.

While the direct use of this compound in dye synthesis is not prominently documented, the synthesis of azo dyes from a wide variety of substituted aromatic amines is a foundational process in the dye industry. nih.gov For instance, heterocyclic monoazo disperse dyes have been synthesized from 4-amino-2-chloro-6,7-dimethoxyquinazoline by diazotizing the amino group and coupling it with various arylamine and phenolic compounds. scialert.net This demonstrates the utility of chloro- and amino-substituted aromatic systems as precursors for azo dyes. The presence of the electron-withdrawing nitro and chloro groups alongside the amino group in this compound would significantly influence the electronic properties of the resulting diazonium salt and, consequently, the color and properties of the final azo dye.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Amino-4-chloro-6-nitrobenzoic acid, and how can spectral data inconsistencies be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify functional groups (e.g., NH2_2, Cl, NO2_2). For conflicting peak assignments, compare coupling constants and chemical shifts with structurally similar compounds (e.g., 2-Amino-5-chlorobenzoic acid in or 2-Amino-4-nitrobenzoic acid in ).
  • Mass Spectrometry (MS) : Employ high-resolution MS to confirm molecular weight and fragmentation patterns. Cross-validate with databases like NIST Chemistry WebBook ( ).
  • Purity Validation : Use HPLC with a C18 column and UV detection at 254 nm. Discrepancies in retention times may indicate isomerization or degradation; optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
  • Reference : .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Methodological Answer :

  • Data Collection : Use a single-crystal diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For twinned crystals, employ the SHELXD program for structure solution ( ).
  • Refinement : Refine using SHELXL with anisotropic displacement parameters for heavy atoms (Cl, N). Address disorder in nitro groups via PART instructions ( ).
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to highlight bond distances/angles and intermolecular interactions ( ).
  • Reference : .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks ( ).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and non-porous lab coats. For spills, use activated carbon adsorbents ( ).
  • Storage : Store in amber glass vials at 2–8°C to prevent photodegradation ( ).
  • Reference : .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions in this compound crystals inform supramolecular assembly design?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s rules ( ) to classify hydrogen bonds (e.g., N–H···O, Cl···π). Use Mercury or PLATON to calculate interaction geometries.
  • Thermal Analysis : Correlate DSC/TGA data with crystal packing. For example, strong NH···O bonds may increase melting points (cf. 2-Amino-4-chlorobenzoic acid, mp 231–235°C in ).
  • Reference : .

Q. What synthetic strategies enable the functionalization of this compound for drug discovery applications?

  • Methodological Answer :

  • Coupling Reactions : Use EDC/HOBt to conjugate the carboxyl group with amines (e.g., peptidomimetics). Monitor by TLC (ethyl acetate/hexane, 1:1).
  • Nitro Reduction : Catalyze with Pd/C under H2_2 to yield 2-Amino-4-chloro-6-aminobenzoic acid. Characterize intermediates via FTIR (loss of NO2_2 stretch at ~1520 cm1^{-1}).
  • Reference : .

Q. How do substituent effects (Cl, NO2_2) influence the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and Fukui indices. Compare with 4-Amino-3-chlorobenzoic acid () to assess electron-withdrawing effects.
  • Spectroscopic Analysis : UV-Vis spectroscopy in DMSO reveals bathochromic shifts due to nitro conjugation. Compare with 2-Amino-4-nitrobenzoic acid ().
  • Reference : .

Q. What role does this compound play in microbial growth inhibition studies?

  • Methodological Answer :

  • Agar Dilution Assay : Test against Gram-negative bacteria (e.g., E. coli) at 0.1–100 µg/mL. Use 4-hydroxybenzoic acid derivatives ( ) as positive controls.
  • Mechanistic Insight : Evaluate ROS generation via fluorescence probes (e.g., DCFH-DA). Correlate with nitro group redox activity.
  • Reference : .

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